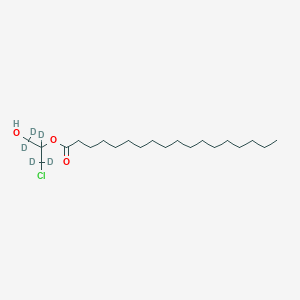
rac 2-Stearoyl-3-chloropropanediol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac 2-Stearoyl-3-chloropropanediol-d5 involves the esterification of octadecanoic acid with 2-chloro-1-(hydroxymethyl)ethyl ester-d5 . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: rac 2-Stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
rac 2-Stearoyl-3-chloropropanediol-d5 is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of rac 2-Stearoyl-3-chloropropanediol-d5 involves its interaction with specific molecular targets and pathways. The compound can be incorporated into lipid membranes, affecting membrane fluidity and function. It also participates in metabolic pathways, where it can be converted into various metabolites that exert biological effects.
Comparación Con Compuestos Similares
- rac 1,2-Distearoyl-3-chloropropanediol-d5
- rac 1-Palmitoyl-3-chloropropanediol-d5
Comparison: rac 2-Stearoyl-3-chloropropanediol-d5 is unique due to its specific deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. Compared to rac 1,2-Distearoyl-3-chloropropanediol-d5 and rac 1-Palmitoyl-3-chloropropanediol-d5, it offers distinct advantages in terms of its application in NMR spectroscopy and lipidomics.
Propiedades
Fórmula molecular |
C21H41ClO3 |
|---|---|
Peso molecular |
382.0 g/mol |
Nombre IUPAC |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) octadecanoate |
InChI |
InChI=1S/C21H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h20,23H,2-19H2,1H3/i18D2,19D2,20D |
Clave InChI |
QVDKLQCGMGDAPK-UITAJUKKSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















